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Sodium arsenate heptahydrate

Cat. No.: B159668
CAS No.: 10048-95-0
M. Wt: 312.01 g/mol
InChI Key: KOLXPEJIBITWIQ-UHFFFAOYSA-L
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Description

Evolution of Arsenic Chemistry and Arsenate Species in Academic Inquiry

The scientific understanding of arsenic and its compounds has evolved significantly from its historical use as a pigment and a poison. nih.govwikipedia.org In antiquity, compounds like arsenic sulfides (orpiment and realgar) and arsenic trioxide were known, but their chemical nature was not understood. wikipedia.org The 18th and 19th centuries saw the use of arsenicals in medicine, such as in Fowler's solution (potassium arsenite), and the development of the Marsh test in the 1830s provided the first reliable method for its detection, marking a turning point for forensic toxicology. wikipedia.orgresearchgate.net

Modern academic inquiry distinguishes between inorganic and organic forms of arsenic, as well as its different oxidation states, primarily the trivalent (arsenite, As(III)) and pentavalent (arsenate, As(V)) states. nih.govoup.comnih.gov Research has shown that the toxicity and environmental behavior of arsenic are highly dependent on its chemical form. nih.govvliz.be A pivotal development in understanding arsenate species came from studies linking geochemistry with evolutionary biology. Research suggests that the rise of atmospheric oxygen during the Great Oxidation Event (GOE) approximately 2.4 billion years ago led to the prevalence of oxidized arsenic species (arsenate) and prompted the evolution of new microbial arsenic resistance genes for detoxification. cas.cn This event fundamentally expanded the genetic repertoire for arsenic metabolism, shaping the interaction between life and arsenic chemistry on a planetary scale. cas.cn

Significance of Pentavalent Arsenic Compounds in Environmental and Biological Systems Research

Pentavalent arsenic (As(V)) compounds, including arsenates, are central to environmental and biological research due to their stability and prevalence in oxygenated environments. oup.comnih.gov In soils and aerobic waters, arsenate is the predominant inorganic arsenic species. oup.comnih.gov Its environmental significance stems from its mobility in groundwater and its potential for contaminating drinking water sources, which is a major area of hydrogeochemical research. mdpi.com

In biological systems, the significance of arsenate is closely linked to its chemical similarity to phosphate (B84403). wikipedia.org The arsenate ion (AsO₄³⁻) can substitute for the phosphate ion in key biochemical pathways, a phenomenon known as arsenolysis. wikipedia.orgwikipedia.org For instance, it can interfere with glycolysis by replacing phosphate in the formation of 1,3-bisphosphoglycerate, leading to the formation of an unstable analogue and uncoupling ATP production. wikipedia.org This mechanism of action makes pentavalent compounds like sodium arsenate a valuable tool in toxicological research to probe cellular energy metabolism and stress responses. chemimpex.comnih.gov While trivalent arsenicals are often more acutely toxic, pentavalent forms like arsenate are the stable species that organisms are frequently exposed to in the environment, which are then subject to metabolic reduction to the more reactive trivalent forms within cells. nih.govfrontiersin.orgacs.org

Current Research Trajectories for Sodium Arsenate Heptahydrate

This compound (Na₂HAsO₄·7H₂O) serves as a primary reagent in various research fields due to its high solubility in water and stability as a source of pentavalent arsenate ions. cymitquimica.com

Current research applications include:

Toxicology and Biological Studies : It is widely used in laboratory settings to investigate the cellular and molecular mechanisms of arsenic toxicity. chemimpex.com Researchers use it to study how cells handle arsenic exposure, the pathways of arsenic metabolism, and its effects on cellular processes. wikipedia.orgchemimpex.com

Environmental Science : The compound is used in studies focused on the fate and transport of arsenic in the environment. This includes research on the adsorption and desorption of arsenic in soils and sediments and its mobilization in aquifer systems. mdpi.comresearchgate.net

Analytical Chemistry : As an ACS Grade reagent, this compound is used to prepare standard solutions for the detection and quantification of arsenic in environmental and biological samples using techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). acs.org

Materials Science and Crystallography : The compound itself has been a subject of fundamental scientific study. For example, neutron diffraction has been used to precisely determine the crystal structure of this compound, revealing the positions of all hydrogen atoms and the intricate hydrogen-bonding network within the crystal lattice. iucr.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula Na₂HAsO₄·7H₂O nih.gov
Molecular Weight 312.01 g/mol
Appearance Colorless or white crystals chemicalbook.comnih.gov
Melting Point Decomposes at 180 °C (356 °F) chemicalbook.comnih.gov
Solubility in Water 61 g / 100 mL at 15 °C lobachemie.com
pH Aqueous solution is alkaline nih.govchemicalbook.com

Table 2: Crystal Structure Data for this compound

Parameter Value
Crystal System Monoclinic nih.gov
As-O Bond Length (average) 1.67 Å iucr.org
O-H...O Hydrogen Bond Length (range) 2.68 - 3.36 Å iucr.org

Data from a 1971 neutron diffraction study. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2HAsO4. 7H2O<br>AsHNa2O4<br>HNa2AsO4<br>AsH15Na2O11 B159668 Sodium arsenate heptahydrate CAS No. 10048-95-0

Properties

IUPAC Name

disodium;hydrogen arsorate;heptahydrate
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InChI

InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2
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InChI Key

KOLXPEJIBITWIQ-UHFFFAOYSA-L
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Canonical SMILES

O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+]
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Molecular Formula

Na2(AsHO4).7H2O, AsH15Na2O11
Record name SODIUM ARSENATE HEPTAHYDRATE
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Related CAS

7631-89-2 (Parent)
Record name Disodium arsenate heptahydrate
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DSSTOX Substance ID

DTXSID3032048
Record name Dibasic sodium arsenate (Na2HAsO4.7H2O)
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Molecular Weight

312.01 g/mol
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Physical Description

Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212 °F. Aqueous solution is alkaline to litmus. (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Boiling Point

356 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Density

1.88 (NTP, 1992) - Denser than water; will sink
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CAS No.

10048-95-0
Record name SODIUM ARSENATE HEPTAHYDRATE
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Record name Dibasic sodium arsenate (Na2HAsO4.7H2O)
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Record name SODIUM ARSENATE, DIBASIC HEPTAHYDRATE
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Melting Point

135 °F (NTP, 1992)
Record name SODIUM ARSENATE HEPTAHYDRATE
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Environmental Fate and Biogeochemical Cycling of Sodium Arsenate Heptahydrate

Transformation Pathways of Pentavalent Arsenate in Environmental Matrices

Reductive Biotransformation of Arsenate to Arsenite in Diverse Ecosystems

One of the most significant transformations is the reduction of arsenate (As(V)) to the more mobile and toxic arsenite (As(III)). This process is largely mediated by microorganisms. nih.govmdpi.com In anaerobic environments such as flooded paddy soils or sediments, the reduction of arsenate to arsenite leads to a marked increase in arsenic mobility. nih.gov This is because arsenite is less strongly adsorbed by iron oxides and oxyhydroxides, which are common components of soils and sediments. nih.gov

Microorganisms can perform this reduction for two primary reasons: as a detoxification mechanism or for anaerobic respiration. nih.govmdpi.com In aerobic conditions, some microbes, known as arsenate-resistant microorganisms (ARMs), can take up arsenate and reduce it to arsenite intracellularly to facilitate its expulsion from the cell. mdpi.com Under anaerobic conditions, some bacteria can use arsenate as a terminal electron acceptor in their respiration, a process known as dissimilatory arsenate reduction. cellmolbiol.org This respiratory process is a key driver of arsenic mobilization in anoxic environments like groundwater aquifers. nih.gov

Several bacterial species have been identified that are capable of arsenate reduction. For instance, studies have demonstrated arsenate reductase activity in bacteria like Bacillus megaterium and B. subtilis. cellmolbiol.org The enzyme responsible for this transformation, arsenate reductase, is widely found in various organisms. researchgate.net

Microbially Mediated Arsenic Oxidation-Reduction Cycling

The transformation of arsenic is not a one-way street. Microbes also play a critical role in the oxidation of arsenite (As(III)) back to arsenate (As(V)), creating a dynamic oxidation-reduction cycle. nih.govnih.gov This cycling is a fundamental part of arsenic's biogeochemistry and is often linked to the cycling of other elements like iron, carbon, and nitrogen. nih.gov

Arsenite oxidation can be carried out by both chemolithoautotrophic and heterotrophic bacteria. mdpi.com Chemolithoautotrophic arsenite oxidizers (CAOs) gain energy by oxidizing arsenite to arsenate, a process that can occur under both aerobic and anoxic conditions. mdpi.com Heterotrophic arsenite oxidizers (HAOs) convert arsenite to the less toxic arsenate under aerobic conditions. mdpi.com The key enzyme in this process is arsenite oxidase. mdpi.com

The presence of other substances, such as nitrate (B79036), can influence this cycle. In anoxic environments, some bacteria can use nitrate to oxidize arsenite. nih.govmdpi.com This process can lead to the co-precipitation of arsenate with iron(III) minerals, effectively reducing arsenic mobility. nih.gov Conversely, in environments with high ammonium (B1175870) concentrations, the reduction of iron oxides can lead to the release of arsenic. mdpi.com

The following table summarizes the key microbial processes in arsenic redox cycling:

ProcessTransformationKey Microorganisms/EnzymesEnvironmental ConditionsImpact on Arsenic Mobility
Arsenate Reduction (Detoxification) As(V) → As(III)Arsenate-resistant microorganisms (ARMs)Aerobic/AnaerobicIncreases
Dissimilatory Arsenate Reduction As(V) → As(III)Arsenate-respiring bacteriaAnaerobicIncreases
Arsenite Oxidation As(III) → As(V)Chemolithoautotrophic arsenite oxidizers (CAOs), Heterotrophic arsenite oxidizers (HAOs)Aerobic/Anoxic (with alternative electron acceptors)Decreases

Mechanisms of Arsenic Methylation in Environmental Compartments

In addition to redox transformations, arsenic can undergo methylation, a process where methyl groups are added to the arsenic atom. This biotransformation is primarily carried out by microorganisms and plays a significant role in the arsenic biogeochemical cycle. frontiersin.orgnih.gov Methylation can produce a variety of organoarsenical compounds, including methylarsenite [MAs(III)] and dimethylarsinite [DMAs(III)]. frontiersin.org

Historically, methylation was considered a detoxification process because the resulting pentavalent methylated species are generally less toxic and can be volatilized. nih.govfrontiersin.org However, the trivalent methylated intermediates, such as MAs(III), are often more toxic than inorganic arsenite. frontiersin.org In aerobic environments, these trivalent forms are rapidly oxidized to their less toxic pentavalent counterparts. frontiersin.org

The gene responsible for arsenic methylation in microbes is arsM, which encodes the enzyme As(III) S-adenosylmethionine methyltransferase. nih.govfrontiersin.org This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to trivalent arsenic. frontiersin.org The presence of arsM genes in soil microorganisms indicates their potential to methylate and volatilize environmental arsenic. nih.gov

Mobility and Speciation Dynamics in Aquatic and Terrestrial Systems

The mobility and chemical form (speciation) of arsenic derived from sodium arsenate heptahydrate in aquatic and terrestrial environments are governed by a complex interplay of sorption processes and leaching potential.

Sorption Mechanisms of Arsenate on Geological and Engineered Materials

The movement of arsenate in the environment is significantly retarded by its tendency to adsorb onto the surfaces of various materials. Iron and aluminum oxides, such as ferrihydrite, goethite, and hematite, are particularly effective at binding arsenate. geoscienceworld.orgusda.gov Clay minerals like kaolinite (B1170537) and montmorillonite (B579905) also play a role in arsenate sorption. uaar.edu.pk

The primary mechanism for arsenate adsorption onto these mineral surfaces is the formation of inner-sphere complexes, where the arsenate ion directly bonds to the mineral surface. geoscienceworld.orgusda.gov This process is influenced by several factors, most notably pH. Arsenate adsorption on iron oxides is generally highest at low pH and decreases as the pH increases, especially above pH 7-8. geoscienceworld.orgcaltech.edu In contrast, arsenite adsorption tends to have a broad maximum around neutral pH. geoscienceworld.org

The following table details the sorption characteristics of arsenate on common geological materials:

MaterialPrimary Sorption MechanismpH Influence on Arsenate Sorption
Iron Oxides (e.g., Goethite, Ferrihydrite) Inner-sphere complexationDecreases with increasing pH (maximum at low pH) geoscienceworld.orgcaltech.edu
Aluminum Oxides Inner-sphere complexationStrong bonding, adsorption extends to higher pH (around 9) geoscienceworld.org
Clay Minerals (e.g., Kaolinite, Illite) Inner-sphere complexationMaximum adsorption at low pH, with a sharp decrease between pH 3 and 7 geoscienceworld.org
Calcite Surface complexationSorption increases with decreasing alkalinity researchgate.net

The presence of other ions, such as phosphate (B84403), can compete with arsenate for sorption sites, potentially increasing arsenic mobility. scispace.com Organic matter can also affect arsenic sorption by competing for binding sites on mineral surfaces or by forming complexes with arsenic. geoscienceworld.org

Leaching Potential and Groundwater Transport Considerations

The potential for arsenate to leach from soils and waste materials into groundwater is a significant environmental concern. blm.govlsu.edu Leaching is the process by which contaminants are released from a solid phase into a liquid phase. blm.gov The extent of leaching is influenced by the solubility of the arsenic compound, the amount of water percolating through the material, soil pH, and redox conditions. blm.gov

While sodium arsenate itself is soluble in water, its mobility in soil is often limited by the strong adsorption of arsenate to soil minerals. epa.govcdc.gov However, under certain conditions, this adsorbed arsenic can be released. For instance, under reducing conditions, the dissolution of iron oxides can release adsorbed arsenate. cdc.gov Furthermore, the microbial reduction of arsenate to the more mobile arsenite can enhance its transport to groundwater. nih.gov

Studies have shown that arsenic can move downwards through soil profiles, although this movement is often slow. lsu.edu The risk of groundwater contamination is higher in areas with historical arsenic contamination, such as old orchard soils treated with lead arsenate pesticides or mining waste sites. lsu.eduresearchgate.net The chemical form of arsenic in groundwater is typically a mix of arsenate and arsenite, with their relative proportions depending on the local geochemical conditions. blm.gov

Bioaccumulation Pathways in Non-Human Organisms and Trophic Transfer Studies

The bioaccumulation of arsenate, the primary form of arsenic in this compound, in non-human organisms is a complex process initiated at the base of the food web. In aquatic environments, primary producers such as phytoplankton and periphyton are the main conduits for the entry of arsenic into the food chain. researchgate.netnii.ac.jpnih.gov These autotrophic organisms take up dissolved inorganic arsenic from the water column. core.ac.uk Marine algae, for instance, can accumulate arsenic concentrations up to 1,000 times higher than that of the surrounding water. nii.ac.jp Studies on urban lakes have shown higher levels of arsenic in periphyton compared to other primary producers. nih.gov

Once incorporated by primary producers, arsenic is transferred to higher trophic levels through consumption. Herbivorous invertebrates, such as zooplankton and snails, accumulate arsenic by feeding on contaminated algae and periphyton. researchgate.netnih.gov Field studies have demonstrated that zooplankton primarily accumulate arsenic through their diet. researchgate.net Research in the Ganges Delta revealed that zooplankton were the highest accumulators of total arsenic among lower biota, showing a magnification of the metalloid. nih.gov Benthic invertebrates, which live in or near sediments, are also susceptible as sediments can act as reservoirs for arsenic. researchgate.net

Trophic transfer to vertebrates, such as fish, occurs predominantly through dietary sources rather than direct uptake from water. researchgate.netresearchgate.net However, the assimilation of arsenic by fish can be relatively inefficient, and they are capable of rapidly eliminating it from their tissues. researchgate.net The gut microbiota in fish has been shown to play a role in the biotransformation and subsequent bioaccumulation of arsenic. nih.gov Studies on catfish exposed to arsenicals have detailed its distribution in various organs, with the liver typically showing the highest concentration, followed by the gills, blood, muscles, and skin. nih.gov

The pattern of arsenic concentration across trophic levels is not consistent and varies between ecosystems. In many freshwater food webs, a process of biodiminution or biodilution is observed, where arsenic concentrations decrease with increasing trophic level. researchgate.netresearchgate.net Conversely, in some marine ecosystems, biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—has been reported. nih.gov The chemical form of arsenic also changes during trophic transfer; inorganic arsenic often decreases with trophic level, while organic forms like arsenobetaine (B179536) may increase. researchgate.net

Table 1: Research Findings on Arsenic Bioaccumulation in Various Organisms

This table summarizes findings from different studies on the accumulation of arsenic in non-human organisms.

Organism/Trophic LayerEnvironment/Study LocationKey Findings on Arsenic AccumulationReference(s)
PeriphytonLake Titicaca, BoliviaExtremely high bioaccumulation factors (BAFs) reported, up to 245,000. ird.fr
ZooplanktonLentic freshwater ecosystems, Ganges DeltaHighest accumulator among lower biota, with concentrations of 5,554–11,564 µg/kg. Showed magnification (rate = 1.129). nih.gov
PhytoplanktonLentic freshwater ecosystems, Ganges DeltaArsenic concentrations ranged from 2,579–6,865 µg/kg. nih.gov
SnailsUrban lakes, Puget Sound lowlandsHigher concentrations of arsenic found in snails compared to zooplankton or insect macroinvertebrates. nih.gov
Catfish (Clarias batrachus)Laboratory exposure to sodium arseniteHighest accumulation in the liver (9.711 µg/g dry wt), followed by gills (6.156 µg/g) and blood (6.070 µg/g) after 60 days. nih.gov
Zooplanktivore Fish (Labeo catla)Lentic freshwater ecosystems, Ganges DeltaMuscle tissue stored 80–115 µg/kg (wet weight) of arsenic. nih.gov
Omnivore Fish (Cirrhinus mrigala)Lentic freshwater ecosystems, Ganges DeltaMuscle tissue stored 58–92 µg/kg (wet weight) of arsenic. nih.gov

Influence of Environmental Conditions on Arsenate Speciation (e.g., pH, redox potential)

The speciation of arsenate, which dictates its solubility, mobility, and bioavailability, is profoundly influenced by environmental conditions, most notably pH and redox potential (Eh). osti.govmdpi.com These two factors are generally considered the most critical in controlling the chemical form of arsenic in soil and aquatic systems. mdpi.com

Redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. In oxic environments, characterized by high redox potentials (e.g., 200 to 500 mV), arsenate (As(V)) is the thermodynamically stable and predominant form. colab.wsscispace.com In this state, arsenic solubility is generally low because As(V) strongly adsorbs to the surfaces of minerals, particularly amorphous iron and aluminum hydroxides. scispace.com

Conversely, in anoxic or reducing environments with low redox potentials (e.g., 0 to 100 mV or lower), arsenate (As(V)) can be reduced to arsenite (As(III)). scispace.com This transformation significantly increases arsenic's mobility and solubility. osti.gov Under moderately reduced conditions, the dissolution of iron oxyhydroxides, which are key sinks for arsenic, can release the bound metalloid into the solution. colab.wsscispace.com Upon reduction to -200 mV, the soluble arsenic content in soil has been observed to increase thirteenfold compared to its solubility at 500 mV. scispace.com While Eh and pH are the primary drivers, biological processes can also play a role; for example, microbial activity can maintain the presence of arsenite even in otherwise oxic waters through the biological reduction of arsenate. mdpi.com

The pH of the soil or water also plays a crucial role. An increase in pH, particularly into the alkaline range (pH > 8.5), leads to the desorption of arsenic from mineral surfaces. mdpi.com This is because hydroxide (B78521) ions (OH⁻) compete with arsenate ions for binding sites on minerals like iron oxides, causing the release of arsenic into the aqueous phase. mdpi.com Studies have shown that the percentage of arsenic released from sediments can be 10 to 45 times higher at a pH of 10 than at a pH of 4. mdpi.com Therefore, both an alkaline pH and the reduction of As(V) to As(III) can release substantial proportions of arsenic into solution. scispace.com

Table 2: Influence of pH and Redox Potential (Eh) on Arsenic Speciation and Solubility

This table illustrates the relationship between key environmental parameters and the chemical behavior of arsenate in soil and water systems.

Redox Potential (Eh)pH LevelDominant Arsenic SpeciesSolubility/MobilityGoverning ProcessReference(s)
High (200 to 500 mV)Acidic to NeutralArsenate (As(V))LowAdsorption to iron and aluminum oxyhydroxides. colab.wsscispace.com
High (200 to 500 mV)Alkaline (>8.5)Arsenate (As(V))IncreasedDesorption from mineral surfaces due to competition with hydroxide ions. mdpi.comscispace.com
Moderately Reduced (0 to 100 mV)VariesArsenate (As(V)) & Arsenite (As(III))IncreasedDissolution of iron oxyhydroxide minerals, releasing co-precipitated and adsorbed arsenic. colab.wsscispace.com
Highly Reduced (<0 mV)VariesArsenite (As(III))HighReduction of As(V) to the more mobile As(III) form. osti.govscispace.com

Analytical Methodologies for Arsenate Speciation and Quantification

Chromatographic Techniques for Arsenic Species Separation

Chromatography is a fundamental step in arsenic speciation analysis, allowing for the physical separation of different arsenic compounds before their detection. nih.govtandfonline.com The choice of chromatographic method depends on the nature of the arsenic species and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile arsenic species. tandfonline.com When coupled with a sensitive detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HPLC-ICP-MS systems provide a robust platform for the speciation analysis of arsenic compounds in environmental and biological samples. nih.govresearchgate.net This combination offers high sensitivity, a large dynamic range of measurement, and the ability to separate and quantify various arsenic species, including arsenate, arsenite, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). researchgate.netwiley.com

The separation is influenced by factors such as the ionic strength of the solute, the pH of the mobile phase, and the concentration of the buffer. tandfonline.com For instance, anion-exchange HPLC can effectively separate arsenobetaine (B179536) (AsB), iAs(III), DMA, MMA, and iAs(V). sciengine.com The method has been successfully applied to determine arsenic species in diverse samples like urine, soil, sediments, and freshwater fish. researchgate.netsciengine.comrsc.org

Interactive Table: Common HPLC Parameters for Arsenic Speciation

Parameter Typical Setting Purpose
Column Type Anion-Exchange (e.g., Hamilton PRP-X100) Separates anionic species like arsenate and arsenite. wiley.com
Mobile Phase Buffered phosphate (B84403) solution, Ammonium (B1175870) carbonate Elutes the separated arsenic species from the column. rsc.orgrsc.org
Detector ICP-MS Provides sensitive and element-specific detection of arsenic. nih.govresearchgate.net

| Detection Limits | 0.01 - 0.04 µg/L | Enables quantification of trace levels of arsenic species. researchgate.net |

Ion Exchange Chromatography (IC) is a primary method for separating inorganic arsenic species, arsenate (AsO₄³⁻) and arsenite (AsO₃³⁻), which are the most prevalent and toxic forms in environmental waters. oup.comscirp.org The technique utilizes a stationary phase with charged functional groups to separate ions based on their affinity. oup.com

Strong anion-exchange resins are commonly used to separate arsenite and arsenate. nih.gov In a typical application, at a controlled acidity, As(III) can pass through the resin while As(V) is retained and can be subsequently eluted. nih.gov This method allows for the selective determination of As(III) and As(V). oup.com A challenge with this method can be achieving the required sensitivity for arsenite detection under non-suppressed conductivity conditions; a workaround involves oxidizing arsenite to arsenate with an agent like potassium permanganate (B83412) before determination. oup.com

Interactive Table: Research Findings on Ion Exchange Chromatography for Arsenic Speciation

Study Focus Key Finding Reference
Groundwater Analysis A strong anion-exchange resin (Dowex 1 x 8) successfully separated As(III) and As(V) in groundwater samples. nih.gov
Method Improvement Oxidation of arsenite to arsenate using potassium permanganate enhances detection sensitivity in ion exchange chromatography. oup.com

| General Speciation | Ion exchange chromatography is a key technique for speciating inorganic arsenic (As(III) and As(V)). | oup.com |

Detection and Quantification Methods

Following separation, highly sensitive and specific detection methods are required to quantify the low concentrations of arsenic species typically found in samples.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is the preferred method for the routine analysis of trace elements, offering low detection limits and a wide linear measurement range. spectroscopyonline.com It is an elemental specific detector that, when coupled with HPLC, provides a highly sensitive and robust system for arsenic speciation. nih.govwiley.com The ICP-MS system can accurately determine arsenic concentrations in complex samples and has been used for analyzing arsenic in body fluids like blood and stomach contents. spectroscopyonline.comnih.gov

Despite its strengths, arsenic can be a challenging element for standard quadrupole ICP-MS due to potential spectral interferences. spectroscopyonline.com The development of triple-quadrupole ICP-MS (ICP-MS/MS) has provided a solution for removing these interferences, allowing for more accurate determination of arsenic in complex matrices. spectroscopyonline.com The addition of carbon-containing compounds, such as methanol, to the sample can also enhance the signal intensity of arsenic in ICP-MS analysis. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local molecular structure around a specific element. libretexts.org It provides information on the types and numbers of neighboring atoms and their inter-atomic distances. libretexts.org

In the context of arsenate, EXAFS is used to determine its coordination environment. libretexts.org Studies have used EXAFS to investigate the structure of hydrated arsenate ions in aqueous solutions and to characterize the adsorption complexes of arsenate on mineral surfaces like maghemite. slu.seacs.org For example, EXAFS analysis has shown that arsenate forms inner-sphere complexes on the surface of maghemite, with a specific As-Fe distance indicating the formation of binuclear bidentate double-corner complexes. acs.org This technique is instrumental in understanding the environmental behavior and fate of arsenic species at a molecular level. nih.govresearchgate.net

Large Angle X-ray Scattering (LAXS) is a technique used to determine the structure of molecules in a non-crystalline state, such as in an aqueous solution. slu.sescispace.com It provides information on bond distances and the arrangement of atoms.

LAXS, often used in conjunction with EXAFS, has been employed to study the hydration of arsenate ions in aqueous solution. slu.seacs.orgacs.org These studies have determined the As-O bond distances and have shown that the average distance is slightly longer in aqueous solution compared to the solid crystalline state due to hydration. slu.se LAXS data can also reveal the presence and structure of a second hydration sphere around the central ion. acs.org For instance, a study on the yttrium(III) ion using LAXS identified a second hydration sphere with approximately 16 oxygen atoms at a mean distance of 4.40 Å. acs.org

Raman Spectroscopy for Vibrational Analysis of Arsenate

Raman spectroscopy serves as a powerful, non-destructive analytical tool for investigating the molecular structure of arsenate compounds. researchgate.net This technique provides detailed information about the vibrational modes of the arsenate anion (AsO₄³⁻), offering a molecular fingerprint that can be used for identification and structural characterization, even within complex mineral matrices. researchgate.netresearchgate.net

The vibrational modes of the arsenate ion are central to its Raman spectroscopic analysis. The symmetric and antisymmetric stretching and bending vibrations of the As-O bonds give rise to characteristic Raman bands. For instance, in studies of various arsenate minerals, the symmetric stretching mode of the AsO₄³⁻ group is typically observed as an intense band in the Raman spectrum. nih.gov Specifically, in the mineral ceruleite, this symmetric stretching vibration is assigned to a strong band at 903 cm⁻¹. nih.gov In contrast, the antisymmetric stretching modes often appear at slightly lower wavenumbers. researchgate.net

The positions and splitting of these Raman bands can indicate changes in the local symmetry of the arsenate anion. researchgate.netnih.gov For example, the presence of multiple bands in the regions corresponding to the antisymmetric stretching and bending vibrations suggests a reduction in the ideal tetrahedral symmetry of the arsenate ion within the crystal lattice. researchgate.net This can be due to factors such as protonation, coordination with metal ions, or strong hydrogen bonding with water molecules. researchgate.netprinceton.edu

Water molecules and hydroxyl groups within the structure of hydrated arsenate minerals, such as sodium arsenate heptahydrate, also produce distinct Raman signals. researchgate.netnih.gov The OH stretching vibrations of water are typically observed as broad bands in the high-wavenumber region of the spectrum. nih.gov The positions of these bands can be used to estimate the strength and distances of hydrogen bonds within the mineral structure. nih.govnih.gov Librational modes of water, which are twisting or rocking motions, can also be observed at lower frequencies. researchgate.net

Detailed analysis of the Raman spectra of various arsenate-containing minerals has provided valuable insights into their structures. researchgate.netnih.govnih.gov While similarities exist in the spectral patterns of related minerals, sufficient differences allow for their distinct identification. researchgate.netnih.gov

Table 1: Characteristic Raman Bands for Arsenate and Associated Groups in Minerals

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Mineral Example(s)Reference(s)
AsO₄³⁻ Symmetric Stretching~903Ceruleite nih.gov
AsO₄³⁻ Antisymmetric Stretching787 - 886 (IR)Ceruleite nih.gov
AsO₄³⁻ Bending (ν₂)373 - 430Ceruleite nih.gov
AsO₄³⁻ Bending (ν₄)400 - 500Vivianite-group arsenates researchgate.netresearchgate.net
OH Stretching (Water)3056 - 3384Ceruleite nih.gov
OH Stretching (Hydroxyl)~3649--- researchgate.net
Water Librational Modes560 - 700 (IR)Vivianite-group arsenates researchgate.net

Note: Some data is from infrared (IR) spectroscopy, which is complementary to Raman spectroscopy.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices (Non-Human)

Accurate speciation and quantification of arsenate in environmental and biological samples necessitate robust sample preparation and extraction protocols. The choice of method is critical to ensure the quantitative extraction of arsenic species without inducing transformations between them. speciation.net

Ultrasonic-Assisted Enzymatic Extraction (UAEE)

Ultrasonic-Assisted Enzymatic Extraction (UAEE) has emerged as a rapid and efficient method for extracting arsenic species from complex biological matrices like rice and seafood. nih.govoup.comresearchgate.net This technique utilizes the cavitation effect of ultrasound to enhance the activity of enzymes, such as α-amylase, which break down the sample matrix and liberate the embedded arsenic species. mdpi.com

A key advantage of UAEE is the significant reduction in extraction time compared to traditional methods, often from several hours to just a few minutes, without causing species interconversion. nih.govresearchgate.net Studies have demonstrated that UAEE, often followed by a heating step, can achieve high extraction efficiencies, close to 100% for inorganic arsenic and dimethylarsinic acid (DMA) from rice flour. mdpi.com The method has been validated using certified reference materials and has shown good recovery rates (93-122%) and precision. nih.govoup.com

The general procedure for UAEE involves adding an enzymatic solution to the sample, followed by sonication in an ultrasonic bath for a specific duration and power. mdpi.com Subsequent heating can further improve extraction efficiency. mdpi.com The resulting extract is then typically centrifuged and filtered before analysis by techniques like HPLC-ICP-MS. mdpi.com

Table 2: Performance of Ultrasonic-Assisted Enzymatic Extraction (UAEE) for Arsenic Speciation

ParameterFindingSample MatrixReference(s)
Extraction Time5 minutes (ultrasonication)Rice and seafood products nih.govresearchgate.net
Extraction Efficiency~100% for iAs and DMA (with heating)Rice flour mdpi.com
Recovery93-122%Rice flour, mussel tissue, tuna fish nih.govoup.com
Precision (HorRat values)0.2-0.6Rice flour, mussel tissue, tuna fish nih.govoup.com
Limits of Detection/Quantification (LOD/LOQ)0.007-0.020 mg/kgRice and seafood products nih.govoup.com

Acid Microwave-Assisted Digestion for Total Arsenic

For the determination of total arsenic content, a more aggressive extraction is required to decompose the entire sample matrix. Acid microwave-assisted digestion is a widely used method for this purpose in environmental samples like soil, sediment, sludge, and biological tissues. analytik-jena.comecn.nlepa.gov This technique involves heating the sample in a closed vessel with concentrated acids, such as nitric acid and hydrochloric acid (aqua regia), using microwave energy. analytik-jena.comthermofisher.com

The high temperatures and pressures achieved in the microwave system lead to the rapid and complete or near-complete digestion of the sample, releasing all forms of arsenic into the solution for subsequent analysis by techniques like ICP-MS or ICP-OES. epa.govthermofisher.com The choice of acid mixture can be tailored to the specific matrix. For instance, hydrofluoric acid may be added for siliceous matrices to ensure complete decomposition. epa.gov

This method is considered a rapid and effective multi-element digestion protocol. ecn.nlepa.gov For example, a typical procedure for soil or sediment involves digesting up to 0.5 g of sample in a mixture of nitric and hydrochloric acids, heating to around 180°C. analytik-jena.comepa.gov The resulting digest is then cooled, diluted, and analyzed. analytik-jena.com

Field Speciation Techniques for in situ Analysis

The speciation of arsenic in natural waters can be unstable, with potential for interconversion of species during sample collection, transport, and storage. numberanalytics.comresearchgate.net To mitigate these issues, field speciation techniques have been developed for the in situ separation of arsenic species. usgs.govnerc.ac.uk

One common field method utilizes solid-phase extraction (SPE) cartridges, often containing a strong anion exchange resin. nerc.ac.ukclu-in.org When a water sample is passed through the cartridge, arsenate (As(V)) and other anionic arsenic species like monomethylarsonate (MMA) and dimethylarsinate (B1200466) (DMA) are retained on the resin, while the neutral arsenite (As(III)) passes through. clu-in.org The separated fractions can then be preserved and transported to the laboratory for analysis. This approach minimizes species alteration by immediately separating them at the sampling site. researchgate.net

These field methods have been successfully applied to various water types, including groundwater and surface water. usgs.govnerc.ac.uk Validation studies comparing field-separated samples to direct laboratory analysis have shown excellent correlation, demonstrating the reliability of these techniques. nerc.ac.uk For instance, recoveries for As(III), As(V), MMA, and DMA using SPE cartridges have been reported to be 98%, 101%, 94%, and 105%, respectively. nerc.ac.uk Another field-portable instrument uses pH-controlled hydride generation to differentiate between As(III) and total inorganic arsenic, with detection limits as low as 0.07 µg/L. acs.org

Method Validation and Quality Assurance in Arsenate Speciation Research

Method validation and quality assurance (QA) are paramount in arsenic speciation analysis to ensure the generation of accurate, reliable, and comparable data. numberanalytics.comiaea.org The complexity of arsenic chemistry and the potential for species transformation demand rigorous quality control measures throughout the analytical process. speciation.netusgs.gov

A comprehensive method validation typically evaluates several key performance characteristics, including:

Selectivity: The ability of the method to distinguish and quantify the target arsenate species from other arsenic compounds and matrix components. nih.gov

Linearity: The establishment of a linear relationship between the analytical signal and the concentration of the analyte over a defined range. nih.govmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of arsenate that can be reliably detected and quantified, respectively. nih.govmdpi.com

Trueness (Accuracy): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. This is often assessed using Certified Reference Materials (CRMs). nih.govspeciation.net

Precision: The degree of agreement among independent measurements under specified conditions, typically expressed as repeatability (intra-day) and intermediate precision (inter-day). nih.govmdpi.com

Recovery: The efficiency of the extraction procedure, determined by analyzing samples spiked with a known amount of the analyte. nih.gov

The use of CRMs is a cornerstone of quality assurance in speciation analysis. numberanalytics.comiaea.orgspeciation.net CRMs are materials with well-characterized concentrations of arsenic species that are used to verify the accuracy of the entire analytical procedure. iaea.org Participation in interlaboratory comparison studies or proficiency tests is another crucial component of external quality control, helping to identify and rectify potential biases in a laboratory's methodology. nih.govnumberanalytics.com

Internal quality control measures include the regular analysis of procedural blanks to check for contamination, sample replicates to assess precision, and spike recovery experiments to evaluate matrix effects. usgs.gov For field studies, it is recommended to collect a set of blank, replicate, and spike quality-control samples with every 20 environmental samples. usgs.gov Adherence to standardized protocols, such as those outlined by ISO/IEC 17025, ensures that the analytical methods are fit for their intended purpose and that the data produced are defensible. nih.govresearchgate.net

Biochemical Mechanisms and Molecular Interactions of Arsenate in Model Systems Non Human

Molecular Mimicry of Phosphate (B84403) by Arsenate in Cellular Processes

Arsenic and phosphorus, elements from the same group in the periodic table, share key chemical properties. nih.gov Their most common pentavalent oxides, arsenate (HAsO₄²⁻) and phosphate (HPO₄²⁻), have very similar pKa values and tetrahedral geometries. nih.govwikipedia.org This structural analogy is so close that many cellular systems cannot effectively discriminate between the two ions. nih.govmdpi.com As a result, arsenate can enter cells via phosphate transport systems and compete with phosphate in fundamental biochemical reactions. pnas.orgplos.org This mimicry is a central tenet of its toxicity, allowing it to uncouple oxidative phosphorylation and disrupt ATP synthesis. taylorandfrancis.comnih.gov

The entry of arsenate into microbial cells is primarily facilitated by phosphate transport systems. pnas.orgplos.org Bacteria such as Escherichia coli possess two main phosphate uptake systems: the high-affinity phosphate-specific transport (Pst) system and the low-affinity Pit system. asm.org Both systems have been shown to transport arsenate, although with different efficiencies. nih.gov

The Pst system (PstSCAB) is an ABC transporter that has a very high affinity for phosphate. mdpi.com While it can also transport arsenate, the PstS protein, which is the initial substrate-binding component, shows a significantly higher affinity for phosphate. Studies have shown the affinity of PstS for phosphate can be 500 to 700 times greater than for arsenate. mdpi.com Despite this, in environments with high arsenate-to-phosphate ratios, the Pst system can become a significant route for arsenate entry, leading to toxicity. asm.org In contrast, the Pit transporter, a low-affinity system, readily transports arsenate, and strains relying solely on this system are often more sensitive to arsenate because they accumulate it intracellularly. asm.org Inactivation of phosphate transporter genes in bacteria like Lactiplantibacillus plantarum has demonstrated that the Pst system is a likely route for arsenate incorporation. mdpi.com Studies in zebrafish have also identified phosphate transporters, such as NaPi-IIb1, that mediate high-affinity arsenate transport. nih.gov

Table 1: Comparison of Phosphate and Arsenate Interaction with Bacterial Phosphate Transport Systems

Feature Pst System (High-Affinity) Pit System (Low-Affinity)
Primary Substrate Phosphate (Pi) Phosphate (Pi)
Arsenate Transport Yes, but with much lower affinity than phosphate. mdpi.com Yes, functions as a major route for arsenate uptake. asm.org
Energy Source ATP hydrolysis (ABC Transporter). mdpi.com Proton Motive Force.
Effect of Arsenate Competitively inhibits phosphate transport. asm.org Arsenate is readily transported, leading to accumulation and toxicity. asm.org
Affinity Discrimination High discrimination (favors phosphate 500-700 fold). mdpi.com Low discrimination.

One of the most well-documented effects of arsenate's molecular mimicry is the disruption of glycolysis, a process known as arsenolysis. wjgnet.com During glycolysis, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) normally catalyzes the addition of inorganic phosphate to glyceraldehyde-3-phosphate, forming the high-energy intermediate 1,3-bisphosphoglycerate. wjgnet.comfrontiersin.org This molecule is then used by phosphoglycerate kinase (PGK) to generate ATP.

When arsenate is present, it substitutes for phosphate in the GAPDH-catalyzed reaction. wjgnet.com This leads to the formation of an unstable analog, 1-arseno-3-phosphoglycerate. wjgnet.com This compound is structurally similar to 1,3-bisphosphoglycerate but is highly unstable in water and undergoes rapid, spontaneous hydrolysis to 3-phosphoglycerate (B1209933) and inorganic arsenate, bypassing the ATP-generating step. wjgnet.com This uncoupling of glycolysis from ATP synthesis depletes the cell's energy supply without inhibiting the glycolytic pathway itself. frontiersin.org While arsenate esters are generally unstable, some enzymes can utilize them; for instance, hexokinase can use ADP-arsenate to form glucose-6-arsenate. frontiersin.org

Beyond initial uptake, arsenate can also substitute for phosphate in other transport mechanisms, such as anion exchange systems. These transporters are crucial for maintaining ionic balance across cellular membranes. Research using non-human model systems, specifically human red blood cell ghosts, has shown that the primary anion exchange system (Band 3 or AE1) accepts arsenate as a substitute for phosphate. nih.gov

The efflux of arsenate from red cell ghosts was found to be significantly inhibited by 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DNDS), a known inhibitor of the Band 3 transporter, with an inhibition percentage (77-80%) very similar to that observed for phosphate efflux (82-87%). nih.gov This indicates that the transporter handles both anions in a similar fashion. nih.gov Similarly, ion exchange resins used in water treatment demonstrate that arsenate (As(V)) removal is often competitive with other anions like sulfate (B86663) and phosphate, highlighting the general interchangeability of these anions in transport processes. stuba.skmdpi.com

Enzymatic Biotransformations of Arsenate

To survive in arsenate-contaminated environments, many microorganisms have evolved detoxification systems. A key strategy involves the enzymatic reduction of the less mobile arsenate [As(V)] into the more toxic but also more mobile arsenite [As(III)], which can then be actively expelled from the cell. pnas.orgwikigenes.orguow.edu.au This two-step process is mediated by specific enzymes and efflux proteins, often encoded by genes clustered together in ars operons.

The central enzyme in this detoxification pathway is arsenate reductase (ArsC), which catalyzes the reduction of intracellular arsenate to arsenite. pnas.orgebi.ac.uk These enzymes are found in prokaryotes and some eukaryotes. pnas.org Interestingly, ArsC enzymes from different organisms can be structurally unrelated and utilize different cellular reductants, representing a case of convergent evolution. wikigenes.org

Two of the best-characterized families are:

Thioredoxin-coupled ArsC: Found in organisms like Staphylococcus aureus (encoded on plasmid pI258), this type of ArsC uses the thioredoxin (Trx) system as a source of reducing power. wikigenes.orgpnas.org The enzyme itself has a fold similar to low molecular weight protein tyrosine phosphatases (LMW PTPases) and employs a "triple cysteine redox relay" for catalysis. pnas.orgnih.gov The reaction involves a nucleophilic attack by a cysteine residue on the arsenate, forming a covalent enzyme-arseno intermediate, followed by an intramolecular disulfide cascade that releases arsenite and leaves the enzyme in an oxidized state, which is then regenerated by thioredoxin. pnas.orgnih.gov

Glutathione (B108866)/Glutaredoxin-coupled ArsC: Found in E. coli (encoded on plasmid R773), this class of ArsC utilizes glutathione (GSH) and glutaredoxin (Grx) to reduce arsenate. wikigenes.org

The reduction of arsenate to arsenite is a critical detoxification step because it prepares the metalloid for export. uow.edu.au

Table 2: Characteristics of Major Arsenate Reductase (ArsC) Families

Feature S. aureus pI258 ArsC E. coli R773 ArsC
Cellular Reductant Thioredoxin (Trx) and Thioredoxin Reductase. pnas.org Glutathione (GSH) and Glutaredoxin (Grx). wikigenes.org
Catalytic Mechanism Involves a nucleophilic attack and a disulfide cascade among three essential cysteine residues (Cys10, Cys82, Cys89). pnas.orgpnas.org Catalysis involves a key cysteine residue (Cys12) within an arginine triad. wikigenes.org
Structural Fold Low Molecular Weight Protein Tyrosine Phosphatase (LMW PTPase) fold. pnas.orgnih.gov Unique fold, distinct from the PTPase family. nih.gov
Organism Type Gram-positive bacteria. ebi.ac.uk Gram-negative bacteria. wikigenes.org

Once arsenate is reduced to arsenite, the cell must expel it to prevent toxicity from its interaction with sulfhydryl groups in proteins. plos.org This is accomplished by specialized membrane efflux pumps. The two most common families of arsenite transporters are ArsB and Acr3. plos.org

The ArsB protein is an integral membrane protein that functions as an arsenite-specific efflux pump. wikipedia.orgfrontiersin.org It typically possesses twelve transmembrane helices and operates via two distinct modes of energy coupling: tcdb.org

Chemiosmotic Efflux: In simpler systems (e.g., arsRBC operons), ArsB functions alone as a secondary transporter, using the cell's proton motive force (pmf) to drive arsenite out of the cytoplasm. plos.orgtcdb.org

ATP-driven Efflux: In more complex systems (e.g., arsRDABC operons), ArsB associates with the ArsA protein, which is an ATPase. plos.orgwikipedia.org The ArsA subunit binds to ArsB and hydrolyzes ATP to power a more efficient efflux of arsenite. plos.orgfrontiersin.org This dual-component pump can confer a higher level of resistance. plos.org

These efflux systems are highly specific for trivalent metalloids, primarily arsenite and antimonite, and are a cornerstone of bacterial arsenic resistance. wikipedia.orgtcdb.org

Enzymatic Methylation of Inorganic Arsenic to Methylated Metabolites (e.g., As3mt, ArsM)

The biotransformation of inorganic arsenic is a crucial process observed across various non-human biological systems, from microbes to mammals. This process is primarily accomplished through enzymatic methylation, which sequentially adds methyl groups to inorganic arsenic. The key enzymes catalyzing these reactions are known as As(III) S-adenosylmethionine methyltransferases. In microorganisms, this enzyme is typically referred to as ArsM, while in animals, it is known as arsenic (+3 oxidation state) methyltransferase (As3mt). frontiersin.orgnih.govoup.com

The fundamental reaction involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to a trivalent arsenic substrate. nih.govwikipedia.org This process can lead to the formation of various methylated arsenicals, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (B50810) (TMA). nih.govasm.org The evolutionary conservation of these enzymes, with orthologs found in bacteria, archaea, algae, fungi, and animals, underscores the fundamental biological importance of this metabolic pathway. frontiersin.orgnih.govplos.org

In microbial systems, such as bacteria and algae, arsenic methylation, catalyzed by ArsM, is generally considered a detoxification mechanism. nih.govnih.gov For instance, the expression of the arsM gene in Escherichia coli strains that lack other arsenic resistance mechanisms confers enhanced resistance to arsenite. nih.govpnas.org The process often results in the production of volatile arsenicals like trimethylarsine, which can be expelled from the cell, effectively removing the toxic element from the organism's immediate environment. asm.orgpnas.org Studies in various bacteria, including Rhodopseudomonas palustris and Pseudomonas alcaligenes, have demonstrated the role of ArsM in converting arsenite to dimethylarsenate and volatile methylated species. asm.orgpnas.org

In animal models, the role of As3mt is more complex. While methylation facilitates the excretion of arsenic, some of the trivalent methylated intermediates, such as methylarsenite (MAs(III)) and dimethylarsenite (DMAs(III)), are more toxic and potentially more carcinogenic than the original inorganic arsenite. frontiersin.orgnih.gov Research using recombinant As3mt from various vertebrates, including rats and mice, confirms its ability to catalyze the SAM-dependent conversion of inorganic arsenic to methylated metabolites. oup.complos.org Knockout mouse models lacking the As3mt gene show significantly higher retention of inorganic arsenic in their tissues compared to wild-type mice, highlighting the enzyme's critical role in arsenic metabolism and clearance. acs.org However, the production of these highly reactive trivalent intermediates suggests that the process is not purely one of detoxification in mammals but a complex metabolic conversion with paradoxical effects. nih.govnih.gov

The catalytic mechanism involves the binding of trivalent arsenic to conserved cysteine residues within the enzyme's active site. nih.govwikipedia.orgnih.gov Structural studies of ArsM from the alga Cyanidioschyzon sp. 5508 reveal that As(III) binds to three conserved cysteine residues, positioning it for nucleophilic attack on the methyl group of SAM. nih.govacs.org The reaction proceeds through a series of methylation and reduction steps, though the exact sequence remains a subject of investigation. plos.orgnih.gov

Cofactor Requirements for Arsenic Biomethylation (e.g., S-adenosylmethionine, glutathione)

The enzymatic methylation of arsenic is critically dependent on the presence of specific cofactors that facilitate the transfer of methyl groups and maintain the appropriate redox environment for the reaction to proceed. The two most significant cofactors are S-adenosylmethionine (SAM) and glutathione (GSH). wjgnet.comoncotarget.com

S-adenosylmethionine (SAM) is the universal methyl donor for arsenic methyltransferase enzymes (As3mt/ArsM). frontiersin.orgnih.gov SAM provides the methyl group that is covalently attached to the arsenic atom during each step of the methylation process. wikipedia.org The reaction, catalyzed by As3mt/ArsM, involves the nucleophilic attack by the arsenic lone pair of electrons on the methyl group of SAM, resulting in the formation of a methylated arsenical and S-adenosylhomocysteine (SAH). nih.govnih.gov The highly favorable thermodynamics of this methyl transfer make SAM the preferred methyl donor in biological systems for a vast array of methylation reactions. scispace.com The absolute requirement for SAM has been demonstrated in vitro, where the absence of SAM prevents the methylation of arsenite by purified ArsM or As3mt enzymes. oup.compnas.org

Glutathione (GSH) , a major intracellular antioxidant and reductant, plays a multifaceted and crucial role in arsenic biomethylation. duke.eduresearchgate.net While not always strictly required for the methyltransferase activity itself, its presence significantly modulates and enhances the efficiency of the process. unc.edujst.go.jp GSH can act as a reducing agent, which is necessary to convert pentavalent arsenicals to their trivalent state, the required substrate for As3mt/ArsM. researchgate.net Furthermore, GSH can stimulate the catalytic activity of As3mt, leading to increased methylation rates and a higher yield of dimethylated arsenic species. unc.edu Studies with recombinant human AS3MT showed that the addition of GSH decreased the Michaelis constant (Km) and increased the maximum reaction velocity (Vmax) for arsenic methylation. unc.edu

An alternative proposed pathway suggests that arsenic may first form a complex with glutathione, such as arsenic triglutathione [As(GS)₃], and that this complex, rather than free arsenite, serves as the actual substrate for the methyltransferase enzyme. nih.govduke.eduacs.org This mechanism would involve a series of thiol exchange reactions to bind the arsenic to the enzyme's cysteine residues. nih.gov In vivo studies in mice have shown that administration of exogenous glutathione accelerates the methylation and excretion of arsenic, leading to higher levels of dimethylated arsenic in the urine and relieving arsenic-induced oxidative stress. jst.go.jp Conversely, depletion of GSH impairs the methylation process. jst.go.jp

CofactorPrimary Role in Arsenic BiomethylationMechanism of ActionSupporting Evidence (Non-Human Models)
S-adenosylmethionine (SAM) Methyl Group DonorProvides the electrophilic methyl group that is transferred to the trivalent arsenic substrate by As3mt/ArsM enzymes. wikipedia.orgnih.govIn vitro assays with purified ArsM show no methylation occurs in the absence of SAM. pnas.org It is a conserved requirement across all known arsenic methyltransferases. frontiersin.orgscispace.com
Glutathione (GSH) Reductant &amp; Modulator1. Reduces As(V) to As(III), the substrate for methylation. researchgate.net 2. Can form As-GSH complexes that may be the preferred substrate for As3mt. nih.govduke.edu 3. Stimulates As3mt enzyme activity. unc.edu 4. Maintains a reducing environment essential for enzyme function.Studies in mice show exogenous GSH accelerates arsenic methylation and excretion. jst.go.jp In vitro, GSH enhances the rate of methylation catalyzed by recombinant As3mt. unc.edu

Arsenic's Role in Redox Biochemistry and Oxidative Stress Induction in Biological Systems (Non-Human)

Arsenic exposure is strongly linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. researchgate.netnih.gov This phenomenon is a key component of arsenic's toxicity mechanism in various non-human model systems. researchgate.netscienceopen.com

Arsenic induces the generation of several types of ROS, including superoxide (B77818) anions (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govresearchgate.net Several mechanisms are proposed for this arsenic-induced ROS production:

Mitochondrial Respiration: Arsenic can interfere with the mitochondrial electron transport chain, particularly at complexes I and III. nih.govresearchgate.net This disruption leads to the "leaking" of electrons, which then react with molecular oxygen to form superoxide anions, a primary ROS. nih.gov

NADPH Oxidase (Nox) Activation: Arsenic has been shown to activate membrane-associated NADPH oxidase enzymes. researchgate.netnih.gov This activation leads to the production of superoxide anions. pnas.org Studies in myeloid leukemia cells have identified NADPH oxidase as a main target for arsenic-induced ROS production. pnas.org

Metabolic Intermediates: The metabolic processing of arsenic itself can generate ROS. For example, the metabolism of dimethylarsinic acid (DMA) can produce dimethylarsenic peroxyl radicals, which are highly reactive. wjgnet.comnih.gov

Depletion of Antioxidants: Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups and can bind to and deplete intracellular antioxidants, most notably glutathione (GSH). wjgnet.com The depletion of the GSH pool impairs the cell's ability to neutralize ROS, further exacerbating oxidative stress. wjgnet.comjeb.co.in

The resulting oxidative stress can cause widespread damage to cellular macromolecules, including lipid peroxidation, protein oxidation, and DNA damage. researchgate.netresearchgate.net In response to this stress, cells activate complex signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. researchgate.netjksus.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, under arsenic-induced oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a suite of antioxidant and detoxification enzymes, as a protective response. researchgate.netjksus.org Studies in mouse models have shown that physical activity, such as swimming, can alleviate arsenic-induced liver damage by inducing this Nrf2 antioxidant pathway. jksus.org

MechanismDescriptionKey Reactive Species GeneratedEvidence in Non-Human Systems
Mitochondrial Dysfunction Inhibition of electron transport chain complexes (I and III), leading to electron leakage and reaction with oxygen. nih.govresearchgate.netSuperoxide anion (O₂⁻•), Hydrogen peroxide (H₂O₂)Observed in various cell lines and animal models (e.g., rats), where arsenic exposure leads to mitochondrial damage and ROS production. nih.govresearchgate.net
NADPH Oxidase Activation Arsenic stimulates the activity of the membrane-bound NADPH oxidase enzyme complex. researchgate.netpnas.orgSuperoxide anion (O₂⁻•)Demonstrated in myeloid leukemia cells where NADPH oxidase is the main source of arsenic-induced ROS. pnas.org
Arsenic Metabolism Formation of radical intermediates during the metabolic conversion of methylated arsenicals. nih.govDimethylarsenic peroxyl radical ((CH₃)₂AsOO•)Proposed as a mechanism contributing to the overall ROS burden during arsenic biotransformation. wjgnet.comnih.gov
Antioxidant Depletion Trivalent arsenicals bind to sulfhydryl groups, depleting glutathione (GSH) and inhibiting antioxidant enzymes like glutathione reductase. wjgnet.com(Indirectly leads to accumulation of all ROS)Studies in rats show arsenic treatment decreases levels of total antioxidants in brain tissue. researchgate.net Arsenic depletes GSH levels in various animal models. wjgnet.comjst.go.jp

Advanced Applications of Sodium Arsenate Heptahydrate in Materials Science and Industrial Chemistry

Development of Novel Nanoporous Materials and Zeotype Structures

The synthesis of novel nanoporous materials and zeotype structures is a rapidly advancing field in materials science, driven by the demand for materials with tailored porosity for applications in catalysis, separation, and storage. While direct large-scale synthesis of such materials using sodium arsenate heptahydrate is not yet a widespread practice, the fundamental chemistry of the arsenate anion suggests its potential role in the crystal engineering of porous frameworks.

The construction of porous materials, such as metal-organic frameworks (MOFs), often relies on the precise control of coordination chemistry between metal ions and organic linkers. The geometry and charge of anions present during synthesis can significantly influence the resulting crystal structure, acting as templates or structure-directing agents. rsc.org The tetrahedral arsenate anion (AsO₄³⁻), provided by this compound, can participate in the formation of complex inorganic-organic hybrid materials. researchgate.netresearchgate.net

Research into MOFs for applications such as arsenic remediation from water has demonstrated that arsenate anions can be effectively captured and integrated into the porous structure. nih.govresearchgate.net This indicates a strong interaction between the arsenate species and the metal nodes of the framework, a principle that could potentially be reversed to use arsenate as a building block or template in the synthesis of new porous materials. The hydrothermal synthesis of inorganic-organic hybrid nanoparticles is a versatile method where the inclusion of various anions can modify the resulting material's properties. researchgate.net

Table 1: Potential Role of Arsenate Anion in Porous Material Synthesis

Feature of Arsenate AnionPotential Influence on Porous Material Synthesis
Tetrahedral GeometryCan act as a structural node or template, influencing pore shape and size.
Negative ChargeCan balance the charge of cationic metal clusters, directing the framework assembly.
Coordination ChemistryCan form stable coordination bonds with various metal ions, becoming an integral part of the framework.

Currently, there is no direct evidence in the scientific literature to suggest that this compound is used in hydrogen storage research. The focus of hydrogen storage materials is primarily on lightweight elements and materials with high surface areas and specific chemical or physical hydrogen absorption capabilities.

Reagent Chemistry Utilizing this compound

This compound serves as a versatile and crucial reagent in various chemical syntheses and industrial processes, primarily as a source of arsenic.

As a laboratory chemical, this compound is instrumental in the synthesis of other arsenic-containing compounds. It is a key precursor in the preparation of various metal arsenates, which have applications in pigments, catalysts, and as active ingredients in pesticides. The controlled reaction of this compound with metal salts in aqueous solutions allows for the precipitation of specific metal arsenates with desired stoichiometries and crystal structures.

In the realm of industrial chemistry, it plays a role in the manufacturing of semiconductors and certain types of glass and ceramics, where the arsenic component imparts specific electronic or optical properties. chemimpex.com Furthermore, there are indications of its use in the development of certain pharmaceutical compounds, particularly in specific cancer treatments where arsenic compounds have shown therapeutic effects. chemimpex.com

Table 2: Selected Chemical Syntheses Utilizing this compound

Product CategoryRole of this compoundExample Application
Metal ArsenatesSource of arsenate ions for precipitation reactions.Synthesis of pigments and wood preservatives.
SemiconductorsPrecursor for arsenic-based semiconductor materials.Doping of semiconductor materials.
Glass and CeramicsAdditive to impart specific properties.Decolorizing agent in glass manufacturing.
PharmaceuticalsStarting material for arsenic-containing active ingredients.Development of specific chemotherapeutic agents. chemimpex.com

This compound has a historical and ongoing, though diminishing, role in the textile industry, particularly in dyeing and printing processes where it functions as a mordant. spectrumchemical.comcymitquimica.com A mordant is a substance that helps to fix a dye to the fibers of a textile material, improving the color fastness and often influencing the final shade.

In the dyeing process, the arsenate anion can form a complex with the metal ions present in the mordant (often salts of aluminum, chromium, or iron) and the dye molecules. This complex then binds strongly to the fabric, making the color more resistant to washing and fading. Sodium arsenate was historically used in conjunction with Turkey-red oil in the dyeing of cotton with madder root to produce a vibrant and durable red color. koreascience.kr

In calico printing, a process of printing patterns on cotton fabrics, sodium arsenate was used in the formulation of printing pastes. ehs.org.uk The paste, containing the dye, thickeners, and the mordant system including sodium arsenate, would be printed onto the fabric. Upon steaming, the mordant would react with the dye and fix it to the fibers only in the printed areas.

Exploration in Material Science for Stability and Aqueous System Applications

The stability of this compound and its behavior in aqueous solutions are critical factors in its application in materials science. The compound is stable under normal storage conditions but can be influenced by factors such as temperature and the presence of other ions in solution. lobachemie.com

Research into the solubility of sodium arsenate in sodium hydroxide (B78521) solutions has provided valuable data for understanding its behavior in alkaline aqueous systems. nih.gov This is particularly relevant for processes such as the controlled precipitation of metal arsenates, where pH and ionic strength are crucial parameters for obtaining materials with desired properties.

The interaction of the arsenate anion with other components in a solution can influence the crystallization and stability of new materials. For example, studies on the formation of calcium arsenate have shown that the presence of other anions like chloride, sulfate (B86663), or carbonate can significantly affect the crystalline structure and the stability of the resulting arsenic-containing solid. researchgate.net This demonstrates the potential of using the arsenate anion from this compound to engineer the properties of materials for applications such as waste stabilization.

Furthermore, the interaction of this compound with polymers in aqueous solutions is an area of interest for applications such as the development of hydrogels or other composite materials. The presence of ions can affect the swelling, permittivity, and water-binding properties of hydrated polymers. documentsdelivered.com Understanding these interactions is key to designing materials with specific responses to their chemical environment.

Table 3: Physicochemical Properties and Their Relevance in Materials Science

PropertyDescriptionRelevance in Materials Science
SolubilitySoluble in water, with solubility dependent on temperature and co-solutes. nih.govCrucial for solution-based synthesis of arsenate-containing materials and for predicting its behavior in aqueous environments.
StabilityStable under standard conditions; effloresces in warm air. nih.govImportant for the storage and handling of the compound as a raw material.
Ionic InteractionsThe arsenate anion can interact with metal ions and other anions in solution. researchgate.netAllows for the directed synthesis of materials with specific crystalline structures and stabilities.
Interaction with PolymersCan influence the properties of polymer solutions and hydrogels. documentsdelivered.comPotential for creating responsive or functional composite materials.

Environmental Remediation Technologies for Arsenate Contamination

Sorption-Based Arsenic Removal Strategies

Sorption-based methods are widely recognized for their operational simplicity and cost-effectiveness in removing arsenic from water. updatepublishing.com These strategies involve the use of various adsorbent materials that bind arsenate ions onto their surfaces, effectively removing them from the aqueous phase.

Adsorption onto Novel Adsorbents (e.g., Metal Oxides, Nanomaterials, Biochar)

A diverse range of materials has been investigated for their potential to adsorb arsenate. These are often selected for their high surface area, specific surface chemistry, and affinity for arsenic.

Metal Oxides : Iron and aluminum-based metal oxides are commonly used due to their strong affinity for arsenate. nih.gov Ferrihydrite, with its nano-sized crystals and large surface area (200-500 m²/g), is particularly effective for adsorbing anions like arsenate. updatepublishing.com Other metal oxides, such as titanium dioxide (TiO₂) and copper oxide (CuO), have also demonstrated high efficiency. mdpi.comscientific.net Studies have shown that the adsorption capacity of an adsorbent can vary with changes in pH; for instance, CuO nanoparticles exhibited 98.9% arsenate adsorption at pH 12. mdpi.com The efficiency of metal oxide nanoparticles often increases as their particle size decreases, which corresponds to a larger surface area. scientific.net

Nanomaterials : Engineered nanomaterials offer enhanced reactivity and a high surface-area-to-volume ratio, making them highly effective for arsenic removal. mdpi.com Iron oxide nanomaterials are particularly noted for this application. nih.gov Carbon-coated iron carbide (Fe₃C@C) nanoparticles have shown a maximum adsorption capacity of 168 micrograms per gram (µg/g). frontiersin.org Nanocomposites, such as those made from iron-oxide impregnated biochar, have also been developed to leverage the properties of multiple materials for enhanced arsenic removal. taylorfrancis.com

Biochar : Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a cost-effective and sustainable adsorbent. mdpi.comnih.govresearchgate.net Its porous structure and various surface functional groups facilitate the adsorption of heavy metals. nih.govresearchgate.net The effectiveness of biochar can be significantly enhanced by creating biochar nanohybrids through surface modification with nanomaterials, which improves its physicochemical properties and increases the number of active sites for adsorption. nih.govresearchgate.net

Table 1: Performance of Various Novel Adsorbents for Arsenate Removal
AdsorbentArsenic SpeciesKey Finding/CapacityReference
Titanium (hydr)oxide (amorphous) impregnated carbon blockArsenate (As(V))Achieved arsenic loadings up to 31 mg As/mg Ti. acs.org
CuO NanoparticlesArsenate (As(V))98.9% removal at pH 12. mdpi.com
TiO₂ NanoparticlesArsenicAdsorption capacity of 0.99 mg of arsenic/g of sorbent. scientific.net
ZnO NanoparticlesArsenicAdsorption capacity of 0.85 mg of arsenic/g of sorbent. scientific.net
Iron-oxide Biochar NanocompositesArsenate (As(V))High Langmuir adsorption capacity at pH 5.5. taylorfrancis.com
Hematite Nanorods (modified)Arsenate (As(V))Highest removal capacity of 151.4 mg/g. nih.gov

Mechanistic Studies of Arsenate Adsorption on Engineered Surfaces

Understanding the mechanisms of arsenate adsorption is crucial for optimizing adsorbent materials and processes. Adsorption is a complex process influenced by both the chemical properties of the adsorbent and the surrounding environmental conditions. acs.orgf1000research.com

The primary mechanisms involved in arsenate removal by adsorbents include electrostatic attraction and inner-sphere complexation. frontiersin.orgtaylorfrancis.com For instance, kinetic and isotherm data suggest that the removal of arsenic by iron-oxide biochar nanocomposites is due to the electrostatic force of attraction between arsenate oxyanions and the iron hydroxyl surface. taylorfrancis.com

Studies on amorphous titanium (hydr)oxide (THO) impregnated into activated carbon blocks indicate that chemical properties play a more significant role than physical and textural properties in removing arsenate. acs.org The surface oxygen groups on THO-modified adsorbents are thought to facilitate arsenic removal through inner-sphere complexation with arsenate species. nih.gov Advanced equilibrium modeling of arsenate adsorption onto hematite nanorods has revealed that the process is predominantly physical and exothermic, with each active site potentially accommodating up to three As(V) ions, highlighting the importance of multi-ionic interactions. nih.gov

Precipitation and Coagulation-Flocculation Methods

Precipitation and coagulation-flocculation are widely employed and well-documented techniques for removing arsenic from water, often serving as a primary treatment step. nih.gov

Chemical Precipitation of Arsenate from Aqueous Solutions

Chemical precipitation removes arsenate from water by converting it into an insoluble solid. This is commonly achieved by adding metal-based salts.

Ferric Iron Precipitation : Ferric iron (Fe(III)) is highly effective for precipitating arsenate. nmsu.edu The process involves the formation of ferric arsenate (FeAsO₄), which is favored in acidic conditions, typically within a pH range of 3 to 4. nmsu.edu At higher concentrations of both iron (III) and arsenic (V), the precipitation results in the formation of ferric arsenate dihydrate (FeAsO₄·2H₂O). updatepublishing.com The required dose of ferric iron and the amount of sludge produced increase as the pH rises. nmsu.edu Studies have shown that with an initial arsenate concentration of 50 mg/L, optimal removal of 98.72% and 99.68% can be achieved at pH 3 and 4, respectively. nmsu.edu

Calcium Arsenate Precipitation : Lime addition to raise the pH can precipitate various calcium arsenates. updatepublishing.com However, these precipitates are often unstable in the presence of atmospheric carbon dioxide, which can convert them into calcium carbonate and release arsenic back into the solution. updatepublishing.com

Other Precipitants : Other chemicals like magnesium sulfate (B86663) (MgSO₄) can be used to precipitate arsenate as magnesium ammonium (B1175870) arsenate (MgNH₄AsO₄·6H₂O), though this is most effective in a pH range of 9.4 to 10.6. 911metallurgist.com

Table 2: Ferric Iron Precipitation of Arsenate at an Initial Concentration of 50 mg/L
pHOptimal Ferric Iron Dose (mM/L)Arsenate Removal Efficiency (%)Reference
34.898.72 nmsu.edu
410.099.68 nmsu.edu

Coagulation and Flocculation Techniques for Arsenic Removal

Coagulation involves adding chemicals (coagulants) to neutralize the charge of particles, allowing them to clump together. Flocculation is the subsequent gentle mixing process that encourages these clumps (flocs) to grow larger for easier removal.

This technology is one of the most frequently used for arsenic removal. Metal-based coagulants like ferric chloride (FeCl₃) and aluminum sulfate (alum) are commonly used. nih.govnih.gov When added to water, these coagulants hydrolyze to form positively charged metal hydroxides, such as ferric hydroxide (B78521) [Fe(OH)₃]. nih.gov The negatively charged arsenate anions then adsorb to these positively charged flocs. nih.gov

The effectiveness of coagulation is highly dependent on pH and the coagulant dose. researchgate.net Arsenate (As(V)) is more efficiently removed by coagulation than arsenite (As(III)). nih.gov Below a pH of 7.5, both alum and ferric chloride are similarly effective, but ferric chloride is generally considered a better coagulant at higher pH levels. nih.gov For example, with a 1 mg/L dose of Fe(III), the removal efficiency of As(V) decreased from 75% at pH 6.5 to 16% at pH 8.5.

Membrane Filtration and Ion Exchange Processes

Membrane filtration and ion exchange are advanced treatment technologies capable of achieving high removal efficiencies for dissolved contaminants like arsenate.

Membrane Filtration : This technology uses semi-permeable membranes to separate contaminants from water. iwaponline.com Different types of membrane processes, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are used for arsenic removal. iwaponline.comnih.gov

Microfiltration (MF) and Ultrafiltration (UF) : On their own, MF and UF are not effective for removing dissolved arsenate due to their larger pore sizes. nih.govresearchgate.net However, they are highly effective when used as a post-treatment step after coagulation. The coagulation process forms larger arsenic-bearing particles that can then be effectively removed by MF or UF membranes. researchgate.netwestechwater.com This combined process can achieve removal efficiencies higher than 90%. iwra.org

Nanofiltration (NF) : NF membranes have smaller pores than UF and MF and can reject dissolved multivalent ions like arsenate through both size exclusion and electrostatic repulsion (Donnan exclusion). iwaponline.comnih.gov Commercial NF membranes have demonstrated arsenate rejection rates between 86% and 99%. iwaponline.com

Ion Exchange : This process involves passing contaminated water through a bed of resin beads. seplite.com Anion exchange resins are used for arsenate removal, where negatively charged arsenate ions in the water are exchanged for harmless ions (typically chloride) on the resin surface. seplite.com

This technology is attractive because it can remove arsenate almost quantitatively from solution and is not very sensitive to the water's pH. However, the presence of other anions in the water, particularly sulfate and nitrate (B79036), can compete with arsenate for exchange sites on the resin, which can exhaust the resin more quickly. To enhance the process, pre-oxidation is often recommended to convert any arsenite to the more readily removed arsenate form. seplite.com Ion exchange produces significantly less sludge volume compared to chemical precipitation methods. seplite.com

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation represent environmentally friendly and cost-effective strategies that harness biological processes to remediate arsenic-contaminated environments.

Microorganisms have evolved various mechanisms to tolerate and transform arsenic, which can be harnessed for bioremediation nih.govbohrium.com. These microbial processes include oxidation, reduction, and methylation, which alter the mobility and toxicity of arsenic species tandfonline.comjustagriculture.in.

Oxidation : Some bacteria can oxidize the more toxic and mobile arsenite (As(III)) to the less toxic and more easily adsorbed arsenate (As(V)) oaji.net. This process is often mediated by the enzyme arsenite oxidase, encoded by the aio (or aox) genes tandfonline.com.

Reduction : Other microbes can reduce arsenate to arsenite. This can be a detoxification mechanism for the cell, where arsenate is reduced and then extruded from the cell via an efflux pump. This process is typically governed by the ars operon nih.govtandfonline.comoaji.net. While this increases arsenic mobility, it is a key step in other biotransformation pathways like methylation.

Methylation : This process involves the conversion of inorganic arsenic to organic forms, such as trimethylarsine (B50810) (TMA), a volatile gas justagriculture.inoaji.net. This volatilization effectively removes arsenic from the contaminated soil or water. The ArsM enzyme, a methyltransferase, is responsible for this transformation tandfonline.com.

These microbial activities can lead to the immobilization of arsenic through biosorption, intracellular accumulation, and precipitation with other minerals tandfonline.comnih.govnih.gov.

Phytoremediation utilizes plants to remove, contain, or render harmless environmental contaminants researchgate.netnih.gov. For arsenic, the primary phytoremediation strategies are phytoextraction and phytostabilization mdpi.comtandfonline.com.

Phytoextraction (or Phytoaccumulation) : This involves the uptake of arsenic from the soil by plant roots and its translocation and accumulation in the above-ground biomass (shoots and leaves) mdpi.comtandfonline.com. Certain plants, known as hyperaccumulators, can tolerate and accumulate extraordinarily high concentrations of arsenic nih.gov. The brake fern, Pteris vittata, is the most well-known arsenic hyperaccumulator tandfonline.com. Inside the plant, arsenate is taken up through phosphate (B84403) transporters, reduced to arsenite, complexed with thiol-rich peptides like phytochelatins, and then sequestered in vacuoles to detoxify it nih.govnih.gov. The arsenic-laden plant biomass can then be harvested and removed from the site.

Phytostabilization : This strategy aims to reduce the mobility and bioavailability of arsenic in the soil, thereby preventing its entry into the food chain or groundwater mdpi.comtandfonline.com. Plants used for phytostabilization typically have a dense root system that helps to bind the soil and limit erosion. They can also alter the chemical properties of the soil around the roots (the rhizosphere), leading to the precipitation of arsenic minerals and their adsorption to root surfaces.

Emerging and Hybrid Remediation Technologies

Research into more efficient and cost-effective remediation methods is ongoing, leading to the development of emerging and hybrid technologies.

Electrocoagulation (EC) is an electrochemical water treatment process that has proven effective for removing arsenic nih.gov. The technique involves applying an electric current to sacrificial anodes, typically made of iron (Fe) or aluminum (Al) tandfonline.comhnu.edu.cn. The dissolution of these electrodes releases metal ions (Fe²⁺/Fe³⁺ or Al³⁺) into the water, which then form metal hydroxides and oxyhydroxides hnu.edu.cn. These in-situ generated coagulants have a strong affinity for arsenic species, removing them from the solution through precipitation and adsorption electrochemsci.org.

The efficiency of EC is influenced by several operational parameters, including the initial pH of the water, current density, electrode material, and treatment time tandfonline.comjetir.orgresearchgate.net. Optimal removal is often achieved at a neutral pH range of 5 to 8 hnu.edu.cnjetir.org. Studies have demonstrated that EC can achieve very high removal efficiencies, often exceeding 99%, and can reduce arsenic concentrations to below the World Health Organization's guideline of 10 µg/L tandfonline.comjetir.orgresearchgate.netresearchgate.net. Iron electrodes are often considered more attractive for arsenic removal compared to aluminum hnu.edu.cn. The process is valued for its operational simplicity, cost-effectiveness, and ability to treat water with varying arsenic concentrations researchgate.net.

Table 3: Research Findings on Electrocoagulation for Arsenic Removal

Electrode MaterialOptimal pHCurrent DensityTreatment TimeReported Removal EfficiencyReferences
Iron (Fe)~7.00.431 mA/cm²30 minutes99.4% tandfonline.com
Iron (Fe)7.04.5 mA/cm²5 minutes>90% (to <10 µg/L) researchgate.net
Aluminum (Al) and Iron (Fe)7.622 A/m²42 minutes99.41% (for 300 ppb initial conc.) researchgate.net
Aluminum (Al) and Iron (Fe)5.0 - 8.0Not specified12 minutes>95% (to <10 µg/L) electrochemsci.org
Magnesium (Mg)7.00.2 A/dm²Not specified98.3% (AC), 97.9% (DC) researchgate.net

Photocatalysis-Adsorption Hybrid Systems

Photocatalysis-adsorption hybrid systems are an emerging and effective technology for the removal of arsenic, particularly arsenite [As(III)], from water. These systems utilize a photocatalyst, typically a semiconductor material, which upon irradiation with light of appropriate wavelength, generates reactive oxygen species (ROS). These ROS oxidize the more mobile and toxic arsenite to the less mobile and less toxic arsenate [As(V)]. The photocatalyst material itself, or a secondary adsorbent in the system, then adsorbs the newly formed arsenate, as well as any initially present arsenate.

One of the most extensively studied photocatalysts for this purpose is titanium dioxide (TiO₂). When TiO₂ is illuminated with UV light, it generates electron-hole pairs, leading to the formation of hydroxyl radicals (•OH), which are powerful oxidizing agents. The process can be summarized as follows:

Photocatalytic Oxidation: As(III) is oxidized to As(V) by hydroxyl radicals.

Adsorption: Both As(III) and As(V) can be adsorbed onto the surface of the TiO₂ particles. However, As(V) generally shows a higher affinity for adsorption on TiO₂ across a wider pH range compared to As(III).

The efficiency of TiO₂-based photocatalysis-adsorption systems is influenced by several factors, including pH, the concentration of the photocatalyst, and the initial concentration of arsenic. Research has shown that the oxidation of As(III) to As(V) can occur within minutes in the presence of TiO₂ under UV irradiation. researchgate.net

Recent advancements have focused on developing novel composite materials to enhance the efficiency of this process. For instance, magnetic Fe₃O₄@poly(p-phenylenediamine)@TiO₂ core-shell nanoparticles have been synthesized for the removal of As(III). Under visible light, these nanoparticles can transform approximately 92% of As(III) to As(V), with a total arsenic removal efficiency of about 81% due to simultaneous adsorption. The magnetic core also allows for easy separation and recovery of the photocatalyst after treatment.

Another approach involves the use of Fe₂O₃-TiO₂ porous ceramic beads. These materials combine the photocatalytic activity of TiO₂ with the high adsorption capacity of iron oxides for arsenate. Such hybrid systems have demonstrated significant potential for efficient arsenic removal from contaminated water.

Photocatalyst SystemTarget ContaminantRemoval EfficiencyKey Findings
TiO₂ (Degussa P25) Arsenite [As(III)]Up to 98% reductionRapid oxidation of As(III) to As(V) followed by adsorption. Efficiency is pH-dependent.
Fe₃O₄@PpPDA@TiO₂ Arsenite [As(III)]~81% total As removalVisible-light active photocatalyst with magnetic separability.
Fe₂O₃-TiO₂ Porous Ceramic Arsenite [As(III)]High removal efficiencyBifunctional material with both photocatalytic and high adsorption capabilities.

Integration of Different Biological and Chemical Methods

Integrating biological and chemical methods offers a synergistic approach to arsenate remediation, often leading to more robust and efficient removal of arsenic from contaminated environments. These integrated systems capitalize on the ability of microorganisms to transform arsenic species into forms that are more easily removed by chemical processes like adsorption or precipitation.

Another integrated approach involves the use of biochar, a charcoal-like material produced from the pyrolysis of biomass. Biochar can be an effective adsorbent for arsenic. Its performance can be further enhanced by modification with metal oxides, such as iron oxides, creating a composite material with a high affinity for arsenate. The integration with biological processes can occur in several ways:

Phytoremediation with biochar amendment: Phytoremediation is a biological method that uses plants to extract, stabilize, or detoxify contaminants. Amending contaminated soil with biochar can improve soil properties and enhance the ability of arsenic-hyperaccumulating plants to take up arsenic. The biochar can also directly adsorb arsenic, reducing its bioavailability and leaching into groundwater.

Furthermore, hybrid systems that combine microbial activity with chemical precipitation have shown promise. In some cases, microorganisms can produce reactive chemical species that lead to the precipitation of arsenic. For instance, some bacteria can produce iron oxides or sulfides that can coprecipitate with arsenic, effectively removing it from the aqueous phase.

The table below summarizes some examples of integrated biological and chemical methods for arsenic remediation.

Integrated SystemBiological ComponentChemical ComponentMechanism of Action
Bioreactor-Adsorption Column Arsenite-Oxidizing Bacteria (AOB)Iron-based adsorbentBiological oxidation of As(III) to As(V) followed by chemical adsorption of As(V).
Biochar-Microbe System Arsenic-transforming microbesModified BiocharBiochar acts as an adsorbent and a habitat for microbes that facilitate arsenic transformation.
Phytoremediation with Soil Amendment Arsenic-hyperaccumulating plantsBiochar or other adsorbentsPlants extract arsenic, while the amendment reduces arsenic bioavailability and leaching.
Microbial-Precipitation System Iron or sulfate-reducing bacteriaIron or sulfide mineralsMicrobial activity leads to the formation of minerals that coprecipitate with arsenic.

These integrated approaches represent a move towards more sustainable and effective remediation strategies for arsenate contamination, harnessing the strengths of both biological and chemical processes.

Computational and Theoretical Investigations of Sodium Arsenate Heptahydrate

Molecular Dynamics Simulations of Arsenate in Solution

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and interactions of arsenate ions in aqueous solutions. These simulations model the movement of atoms and molecules over time, providing a detailed picture of solvation, complexation, and adsorption processes.

First-principles MD simulations have been used to reveal the structures and acidity constants (pKa) of complexes formed between uranyl and arsenate in solution. acs.orgnih.gov These studies show that uranyl and arsenate can form stable 1:1 and 1:2 complexes, with bidentate coordination being highly favored. acs.orgnih.gov The simulations were conducted in three-dimensional, periodically repeated cubic boxes with a side length of 12.43 Å, containing the uranyl arsenate complexes and a number of water molecules determined by the equation of state for water at ambient conditions. acs.org

MD simulations are also crucial for investigating the adsorption of arsenate onto various materials, a key process in water remediation. By simulating the interaction between arsenate species and surfaces like metal oxides, researchers can predict adsorption capacities and understand the underlying mechanisms. For instance, simulations have been used to screen various metal oxides for their effectiveness in removing arsenic from water. nih.gov These computational studies can be more efficient than experimental work, which is often expensive and time-consuming. nih.gov A computational framework using MD and Monte Carlo simulations screened 15 different metal oxides at 298 K and 100 kPa for their ability to adsorb As(V) in the form of HAsO₄²⁻ at a pH of 7. nih.gov

Table 1: Simulated Adsorption Capacities of Various Metal Oxides for Arsenate (As(V)) at pH 7.
AdsorbentAdsorption Capacity (mg/g)Reference
Aluminum hydroxide (B78521) (Al(OH)₃)197 nih.gov
Lanthanum hydroxide (La(OH)₃)151 nih.gov
Ferric hydroxide (FeOOH)73.6 nih.gov
Stannic oxide (SnO₂)42.7 nih.gov

Furthermore, classical MD simulations have been utilized to explore the adsorption of arsenic ions onto functionalized graphene sheets. tandfonline.com Such studies provide detailed information on adsorption isotherms, structural properties like radial distribution functions (RDF), and the dynamic behavior of the ions near the adsorbent surface. tandfonline.com

Quantum Chemical Calculations of Arsenate Speciation and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of different arsenate species. These calculations are essential for understanding reaction mechanisms and energy barriers at the molecular level.

DFT has been used to calculate the energy barriers for reactions between various arsenicals, including arsenate, and biological functional groups like thiols. acs.org These calculations help to elucidate the mechanisms of arsenic toxicity. For the reaction with a thiol, the energy barrier for arsenate was calculated to be 32.8 kcal/mol, which is higher than that for arsenite (27.7 kcal/mol) but lower than for pentavalent methylated species. acs.org All reactions were found to be energetically favorable, as indicated by negative reaction energy values. acs.org

Quantum chemical methods are also used to model the surface complexes that arsenate forms on minerals. Hybrid molecular orbital/density functional theory (MO/DFT) calculations on molecular clusters have successfully modeled infrared (IR) vibrational frequencies and interatomic distances. researchgate.net These studies show a consistent tendency for arsenate to form bidentate bridging surface complexes at low pH. researchgate.net The protonation and hydration state of the arsenate ion significantly influence the stability of the resulting surface complexes. researchgate.net

The reaction kinetics of arsenate with mineral surfaces, such as ferric hydroxides, have been investigated in detail. nih.gov Calculations of Gibbs free energies of reaction and activation barriers reveal the favorability and speed of different adsorption steps. Physical adsorption of arsenate onto ferric hydroxide was found to proceed with no activation barrier, with Gibbs free energies of reaction ranging from -21 to -58 kJ/mol. nih.gov The subsequent conversion from a physically adsorbed state to a chemically bonded (monodentate) surface complex involves significant activation energy. nih.gov

Table 2: Calculated Gibbs Free Energies of Reaction and Activation for Arsenate Adsorption on Ferric Hydroxides.
Reaction StepGibbs Free Energy of Reaction (kJ/mol)Gibbs Free Energy of Activation (kJ/mol)Reference
Physical Adsorption-21 to -58None nih.gov
Physisorbed to Monodentate Complex-23 to -3862 to 73 nih.gov
Monodentate to Bidentate Complex-11 to -5579 to 112 nih.gov

These computational approaches have also been applied to study the transformation of various arsenic species. For example, DFT calculations were used to investigate the reaction mechanisms of arsenic oxides with CO, revealing the thermodynamics and kinetics of their reduction. cranfield.ac.uk

Thermodynamic Modeling of Arsenate System Equilibria

Thermodynamic modeling is critical for predicting the behavior of arsenate in natural and industrial systems. It involves the use of thermodynamic constants to determine the distribution of different arsenate species under varying conditions of pH, ionic strength, and temperature.

The protonation of the arsenate ion (AsO₄³⁻) is a key equilibrium process. Arsenic acid (H₃AsO₄) is a polyprotic acid, and its speciation is highly dependent on pH. Potentiometric studies have been conducted to determine the protonation constants at various ionic strengths and in different ionic media (e.g., NaClO₄, NaCl, KCl). nih.gov These studies show that not only the ionic strength but also the specific composition of the ionic medium affects the distribution of arsenate species. nih.gov The thermodynamic stepwise formation constants (log K°) for arsenic acid have been determined to be log K°₁ = 11.58, log K°₂ = 7.06, and log K°₃ = 2.25 at 25°C. nih.gov

The Gibbs free energy of formation (ΔGf°) is a fundamental thermodynamic property used in these models. Compilations and critical evaluations of thermodynamic data for arsenic minerals and aqueous species are essential for accurate modeling. researchgate.netgeoscienceworld.org For example, the Gibbs free energy of arsenic acid (H₃AsO₄) has been determined from multiple studies, with a value of -766.12 kJ mol⁻¹ being derived from the work of Washburn and Strachan after correction. geoscienceworld.org

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) determine the effect of temperature on arsenate equilibria and adsorption processes. The thermodynamic behavior of arsenate adsorption onto composite materials has been studied by measuring these parameters. mdpi.com A positive enthalpy value indicates that the adsorption process is endothermic, meaning it is favored by higher temperatures. mdpi.com The spontaneity of the process is determined by the Gibbs free energy (ΔG), which is calculated from enthalpy and entropy changes. mdpi.com

Table 3: Thermodynamic Protonation Constants for Arsenic Acid (H₃AsO₄) at 25°C.
Equilibrium StepReactionlog K°Reference
Step 1H⁺ + AsO₄³⁻ ⇌ HAsO₄²⁻11.58 ± 0.01 nih.gov
Step 2H⁺ + HAsO₄²⁻ ⇌ H₂AsO₄⁻7.06 ± 0.01 nih.gov
Step 3H⁺ + H₂AsO₄⁻ ⇌ H₃AsO₄2.25 ± 0.01 nih.gov

These models, often implemented in thermochemical software, can compute equilibrium compositions in complex, multi-component systems, providing valuable predictions for the environmental fate and transport of arsenic. geoscienceworld.org

Future Directions in Sodium Arsenate Heptahydrate Research

Advancements in in situ Characterization Techniques

A significant frontier in the study of sodium arsenate heptahydrate lies in the development and application of advanced in situ characterization techniques. These methods are crucial for understanding the real-time transformation and transport of arsenate (As(V)), the anionic species derived from this compound, in complex environmental matrices like soil and water.

Emerging technologies are moving beyond traditional laboratory-based analyses to enable on-site, continuous monitoring. nih.gov Microfluidic devices and electrochemical sensors, for instance, show promise for the rapid and portable analysis of arsenate in environmental samples. nih.gov Future research will likely focus on enhancing the sensitivity, selectivity, and robustness of these portable devices.

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection sensitivity of mass spectrometry, are central to this advancement. uliege.be Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a powerful tool for arsenic speciation, allowing researchers to distinguish arsenate from other more toxic forms like arsenite (As(III)). nih.govuliege.be Ongoing developments aim to improve the efficiency of these systems and reduce their operational complexity for field deployment.

The goal is to create tools that can provide immediate data on how arsenate interacts with minerals, organic matter, and microorganisms. This will enable a more accurate prediction of its mobility and bioavailability, which is essential for effective environmental risk assessment and the design of targeted remediation strategies.

TechniquePrincipleApplication in Arsenate ResearchFuture Development Focus
LC-ICP-MS Combines liquid chromatography for separation with inductively coupled plasma mass spectrometry for detection. nih.govuliege.bePrecise quantification and speciation of arsenic forms, including arsenate, in water samples. nih.govMiniaturization for field portability, reduction of interferences. rsc.org
Microfluidic Devices Miniaturized analytical systems ("lab-on-a-chip") that handle small fluid volumes. nih.govRapid, on-site detection of arsenate, facilitating in situ analysis of environmental samples. nih.govIncreased sensitivity, integration of multiple analytical steps.
Voltammetry Electrochemical method that measures current as a function of applied potential. nih.govSpeciation of inorganic arsenic by detecting arsenate and arsenite content. nih.govDevelopment of more selective chemisorbent materials for specific arsenate collection. nih.gov

Integrated Approaches for Environmental Arsenic Management

The management of arsenic-contaminated sites is shifting from single-technology solutions to more holistic, integrated approaches. This compound is a key compound in this paradigm, primarily because its dissolved form, arsenate (As(V)), is generally less mobile and easier to remove from water than other arsenic species. bhu.ac.innih.gov

A cornerstone of integrated arsenic management is the oxidation of the more toxic and mobile arsenite (As(III)) to arsenate (As(V)). bhu.ac.iniwaponline.com This is often a critical pretreatment step for many removal technologies. acs.org Chemical oxidants are commonly used for this conversion. bhu.ac.in Future research is exploring more sustainable oxidation methods, including biological oxidation using arsenite-oxidizing bacteria and photocatalytic oxidation. iwaponline.comresearchgate.net

Once in the arsenate form, a variety of removal techniques can be employed. Integrated systems may couple oxidation with one or more of the following processes:

Coagulation and Flocculation: Iron and aluminum-based coagulants are effective at removing arsenate through co-precipitation. bhu.ac.inacs.org

Adsorption: Materials like activated alumina (B75360) and iron-based adsorbents have a high affinity for arsenate. iwaponline.comacs.org

Ion Exchange: Anion exchange resins can selectively remove arsenate from water. bhu.ac.inacs.org

Membrane Filtration: Nanofiltration can effectively reject arsenate ions. acs.orgfrontiersin.org

The future of arsenic management lies in designing systems that combine these different physical, chemical, and biological processes to optimize removal efficiency, minimize waste, and reduce operational costs. rsc.orgresearchgate.net For example, a treatment train could involve biological oxidation of arsenite, followed by coagulation to remove the resulting arsenate, and a final polishing step using a high-affinity adsorbent. Machine learning algorithms are also being developed to model and predict arsenic pollution, which can help in designing and implementing these integrated remediation actions more effectively. nih.gov

Management StageTechnologyRole in Integrated SystemResearch Advancements
Pre-treatment Oxidation (Chemical, Biological, Photocatalytic)Converts mobile and toxic arsenite (As(III)) to less mobile arsenate (As(V)) for easier removal. bhu.ac.inepa.govDevelopment of sustainable and efficient oxidation catalysts and microbial processes. iwaponline.comresearchgate.net
Primary Removal Coagulation/FlocculationRemoves bulk arsenate by precipitating it with iron or aluminum hydroxides. acs.orgresearchgate.netOptimization of coagulant dosing and sludge management.
Secondary Removal Adsorption / Ion ExchangeCaptures remaining dissolved arsenate to meet stringent water quality standards. bhu.ac.inacs.orgSynthesis of novel, high-capacity, and regenerable adsorbent materials. iwaponline.com
Polishing Membrane FiltrationProvides a final barrier to ensure complete removal of arsenate. frontiersin.orgFabrication of fouling-resistant membranes with high arsenate rejection rates. frontiersin.org

Exploration of Novel Applications in Nanoscience and Catalysis

Beyond its established role in environmental management, the chemistry of arsenate is being explored for new applications in nanoscience and catalysis. While this research is still in its early stages, it points to the potential for creating advanced materials and processes derived from arsenic compounds like this compound.

In nanoscience , there is growing interest in arsenic-based nanomaterials for biomedical applications. escholarship.org For instance, nanoparticles containing arsenic have been investigated for cancer therapy. nih.gov Although arsenic trioxide is more commonly studied, the fundamental understanding of how arsenic interacts with biological systems at the nanoscale opens up possibilities for other arsenic compounds. Future research could investigate the use of this compound as a precursor for synthesizing arsenate-containing nanoparticles with specific therapeutic or diagnostic functions. The development of single-component systems, where the nanoparticle is both the carrier and the active agent, is a promising direction. escholarship.org

In the field of catalysis , the focus has largely been on the photocatalytic oxidation of arsenite to arsenate as a remediation step. researchgate.netresearchgate.net This process often uses semiconductor catalysts like titanium dioxide (TiO₂). researchgate.net Research is aimed at enhancing the efficiency of these catalysts. The interaction between the arsenate ion and the catalyst surface is a key factor in the reaction mechanism. A deeper understanding of this interaction could lead to the design of more effective catalysts not only for arsenic oxidation but potentially for other chemical transformations where arsenate could act as a promoter or a surface modifier. The synthesis of novel nanomaterials, such as molybdenum oxides, is also being explored for their catalytic and adsorbent properties. researchgate.net

Research AreaPotential ApplicationRole of ArsenateFuture Outlook
Nanoscience Cancer therapy, drug delivery. nih.govAs a component of therapeutic nanoparticles. escholarship.orgSynthesis of novel arsenate-based nanomaterials with controlled properties for targeted medical applications.
Catalysis Environmental remediation (photocatalytic oxidation). researchgate.netProduct of arsenite oxidation; its interaction with the catalyst surface influences reaction rates. researchgate.netDesign of highly efficient photocatalysts for water purification; exploring the catalytic properties of arsenate-containing materials.

Q & A

Q. What are the critical safety protocols for handling and transporting sodium arsenate heptahydrate in laboratory settings?

this compound (Na₂HAsO₄·7H₂O) is classified under UN1685 as a Class 6.1 hazardous substance (toxic) with subsidiary hazard Class II. Key considerations include:

  • Transport compliance : Use UN-certified packaging labeled with hazard symbols (skull and crossbones) for air (IATA), road (ADR/RID), and sea (IMDG) transport. Marine pollutant status applies for certain routes .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust generation; store in sealed containers away from acids or reducing agents to prevent toxic arsine gas release .
  • Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Immediate decontamination with water is required for skin/eye contact .

Q. What methodological steps ensure accuracy in preparing arsenic(V) stock solutions from this compound?

  • Dissolution : Use deionized water (18 MΩ·cm resistivity) to dissolve pre-weighed Na₂HAsO₄·7H₂O. For 1000 mg/L AsV stock, dissolve 4.168 g in 1 L, accounting for the heptahydrate’s molecular weight (312.01 g/mol) .
  • pH adjustment : Stabilize solutions at pH ~7–8 using sodium bicarbonate to prevent hydrolysis or precipitation .
  • Storage : Preserve in acid-washed HDPE bottles at 4°C; verify concentrations via ICP-MS or HPLC-ICP-MS before use .

Q. How is this compound utilized as a calibration standard in arsenic speciation analysis?

In HPLC-ICP-MS workflows:

  • Column selection : Use anion-exchange columns (e.g., Dionex IonPac AS7) with a mobile phase of 20 mM phthalic acid (pH 4.0) to separate AsV from AsIII, Sb, and Tl species .
  • Detection limits : Achieve sub-ppb sensitivity by optimizing RF power and collision/reaction cell parameters in ICP-MS .
  • Validation : Cross-check against NIST-traceable standards and spike recovery tests in environmental matrices (e.g., river water) .

Advanced Research Questions

Q. What experimental designs minimize confounding factors in plant uptake studies using this compound?

  • Hydroponic systems : Control pH (6.5–7.0), ionic strength, and dissolved organic carbon to isolate AsV uptake kinetics in plants like Lactuca sativa .
  • Dosing strategy : Incremental dosing (e.g., 0.1–10 mg/L AsV) with continuous aeration to avoid redox shifts to AsIII .
  • Tissue analysis : Digest roots/shoots in HNO₃-H₂O₂ and quantify As via GF-AAS, normalizing to biomass and transpiration rates .

Q. How does this compound influence adsorption dynamics in metal-organic frameworks (MOFs)?

In Al(III)-based MOFs (e.g., MIL-96):

  • Competing ions : Phosphate (PO₄³⁻) reduces AsV adsorption capacity by >40% due to similar ionic radii and charge. Pre-treat water with Ca²⁺ to precipitate PO₄³⁻ .
  • pH dependence : Maximum adsorption occurs at pH 5–6, where HAsO₄²⁻ dominates and MOF surface charge favors ligand exchange .
  • Regeneration : Desorb AsV using 0.1 M NaOH; monitor MOF crystallinity via PXRD to assess structural stability over cycles .

Q. What are the long-term stability implications of this compound in cement-based solidification/stabilization (S/S) systems?

  • Leaching behavior : After 180 days, S/S matrices with 1% Na₂HAsO₄·7H₂O show <0.2 mg/L As release in TCLP tests (pH 4.9), meeting EPA limits. Use Portland cement type-V for sulfate resistance .
  • Mineral phase analysis : XRD confirms AsV incorporation into ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) and calcium arsenate hydrates. FT-IR detects As-O bonds at 750–850 cm⁻¹ .
  • Microstructural impacts : SEM-EDS reveals As-rich regions in cement pores; mitigate cracking via fly ash additives (20–30% w/w) .

Q. How do dissolved organic matter (DOM) and competing anions affect AsV mobility in soil systems amended with this compound?

  • DOM interaction : Humic acids increase AsV mobility by 30–50% via complexation, validated by fluorescence EEM spectroscopy .
  • Competitive transport : NO₃⁻ and SO₄²⁻ reduce AsV adsorption on goethite by blocking surface sites. Model using PHREEQC with CD-MUSIC surface complexation .
  • Field validation : Conduct column studies with site-specific soils; correlate lab data with field As speciation via XANES .

Methodological Best Practices

  • Contamination control : Regularly test lab water/reagents for As background levels (<0.1 ppb) using blank samples .
  • Waste disposal : Neutralize As-containing waste to pH 7–9 before precipitating with FeCl₃ and filtering as hazardous sludge .
  • Documentation : Maintain logs of batch numbers, purity assays (>98%), and supplier certifications (e.g., Sigma-Aldrich) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.